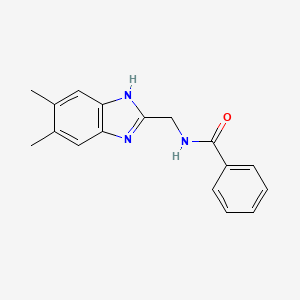

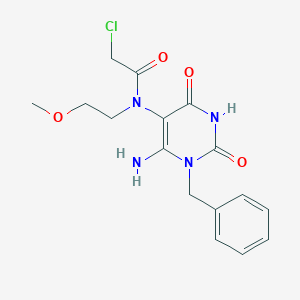

![molecular formula C16H12N6OS B2389973 N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-64-9](/img/structure/B2389973.png)

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .

Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve the N-H bond in N-monoalkylated BT-sulfonamides . This bond is labile and can be used to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including pyridine, indazole, and imidazole, have demonstrated significant versatility as synthetic intermediates and possess a range of biological activities. These compounds are pivotal in forming metal complexes, designing catalysts, asymmetric catalysis, and synthesis. Their medicinal applications span across anticancer, antibacterial, and anti-inflammatory activities, indicating the potential utility of related heterocyclic compounds in drug development (Li et al., 2019).

Pyrimidine Appended Optical Sensors and Biological Applications

Pyrimidine derivatives, including those with azole units, have found extensive use as optical sensors due to their ability to form coordination and hydrogen bonds, making them effective sensing probes. Moreover, these compounds have a range of biological and medicinal applications, highlighting the importance of similar heterocyclic frameworks in developing new therapeutic agents (Jindal & Kaur, 2021).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have been extensively reviewed for their antitumor activities, indicating the potential of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide and related structures in cancer therapy. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing for new antitumor drugs (Iradyan et al., 2009).

Quinazolines and Pyrimidines in Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives has expanded into electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of these heterocyclic frameworks into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, suggesting that related compounds might also find applications in this area (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been synthesized and applied as colorimetric sensors for fluoride and acetate ions .

Mode of Action

It’s known that benzothiazole-based schiff bases can form hydrogen bonds with –oh and –nh protons, and subsequently deprotonate the most acidic protons upon addition of excess fluoride and acetate ions .

Biochemical Pathways

The formation of hydrogen bonds and subsequent deprotonation can potentially affect various biochemical pathways, particularly those involving ion transport and signal transduction .

Result of Action

Benzothiazole-based compounds have been shown to exhibit potent cytotoxicity against certain human cancer cell lines .

Action Environment

It’s known that the fluorescence properties of benzothiazole-based compounds can be influenced by the presence of certain ions .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWLMNONBHSNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

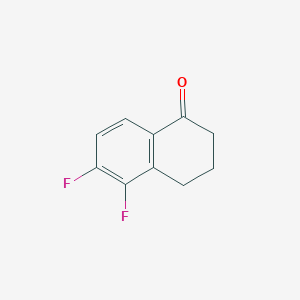

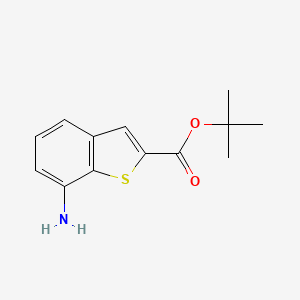

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)

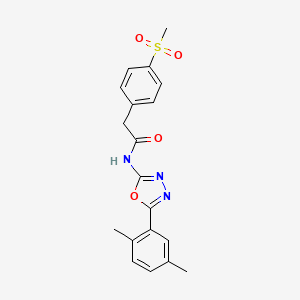

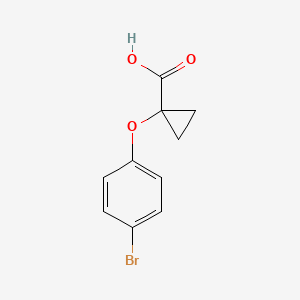

![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)

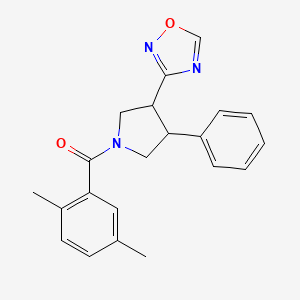

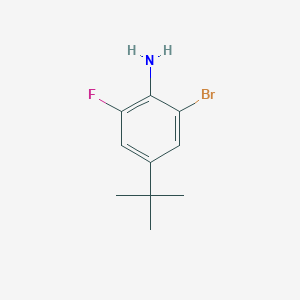

![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)